molecular formula C19H17BrN2O B2884437 (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide CAS No. 358981-50-7

(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide

Cat. No. B2884437
CAS RN: 358981-50-7
M. Wt: 369.262
InChI Key: MFGSTVBIJYRUEN-UHFFFAOYSA-N
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Description

(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide, also known as BPP-1, is a compound that has gained attention in scientific research due to its potential biological and medicinal properties.

Scientific Research Applications

(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has been studied extensively for its potential biological and medicinal properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to reduce inflammation in animal models of arthritis and colitis. (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has been studied for its antibacterial properties against gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics.

Mechanism Of Action

The mechanism of action of (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a role in cancer metastasis and tissue remodeling, and inhibition of MMP activity has been shown to reduce tumor growth and metastasis. (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be produced in large quantities with high purity, making it a viable option for research studies. (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has been shown to have low toxicity in animal studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide is that its mechanism of action is not fully understood, making it difficult to predict its effects in different biological systems.

Future Directions

There are several future directions for research on (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide. One area of interest is the development of (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration of (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide for cancer treatment. Another area of interest is the development of (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide as an antibacterial agent. Studies are needed to determine the efficacy of (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide against different types of bacteria and to assess its potential for development as a new antibiotic. Additionally, further studies are needed to fully understand the mechanism of action of (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide and its effects on different biological systems.

Synthesis Methods

(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide is a synthetic compound that can be prepared through a multistep process. The synthesis method involves the reaction of 2-bromoaniline with 4-isopropylbenzaldehyde to form an imine intermediate. The imine is then reacted with malononitrile in the presence of a base to form the final product, (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide. The synthesis method of (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has been optimized to increase yield and purity, making it a viable option for large-scale production.

properties

IUPAC Name

(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O/c1-13(2)15-9-7-14(8-10-15)11-16(12-21)19(23)22-18-6-4-3-5-17(18)20/h3-11,13H,1-2H3,(H,22,23)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGSTVBIJYRUEN-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide

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